molecular formula C11H12ClN5O3S3 B11413043 5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11413043
M. Wt: 393.9 g/mol
InChI Key: VTBQJVSLXPDIRT-UHFFFAOYSA-N
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Description

5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, sulfonation, and thiadiazole formation under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride, sulfonating agents like methanesulfonyl chloride, and thiadiazole precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to modulate key biochemical processes.

Properties

Molecular Formula

C11H12ClN5O3S3

Molecular Weight

393.9 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H12ClN5O3S3/c1-3-4-21-11-17-16-9(22-11)15-8(18)7-6(12)5-13-10(14-7)23(2,19)20/h5H,3-4H2,1-2H3,(H,15,16,18)

InChI Key

VTBQJVSLXPDIRT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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